molecular formula C20H21F3N2O5S B2877221 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1235098-84-6

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2877221
CAS RN: 1235098-84-6
M. Wt: 458.45
InChI Key: KWANGRJOTHCAMX-UHFFFAOYSA-N
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Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O5S and its molecular weight is 458.45. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

This compound is part of research efforts focused on the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors. For instance, derivatives of benzenesulfonamide have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant due to its role in neuronal injury and diseases such as depression and schizophrenia (Röver et al., 1997).

Hydrolysis and Degradation Studies

Research on the hydrolysis of sulfonylurea herbicides, for example, has provided insight into the stability and degradation pathways of compounds with a benzenesulfonamide moiety. These studies reveal how environmental pH affects the persistence and breakdown of these substances, offering critical data for environmental science and agrochemical development (Braschi et al., 1997).

Photosensitizers in Photodynamic Therapy

Innovative research has synthesized and characterized new derivatives of benzenesulfonamide for use in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit promising photophysical and photochemical properties, including high singlet oxygen quantum yields, making them potential candidates for treating cancer through PDT (Pişkin et al., 2020).

Endothelin Antagonists for Cardiovascular Diseases

The development of endothelin antagonists based on benzenesulfonamide structures highlights another area of application. These compounds have been evaluated for their potential to treat cardiovascular diseases by inhibiting the endothelin-A receptor, demonstrating the versatility of benzenesulfonamide derivatives in medicinal chemistry (Murugesan et al., 1998).

properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O5S/c21-20(22,23)30-17-5-7-18(8-6-17)31(28,29)24-15-3-1-14(2-4-15)13-19(27)25-11-9-16(26)10-12-25/h1-8,16,24,26H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWANGRJOTHCAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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